Trietilhexanoína

Descripción general

Descripción

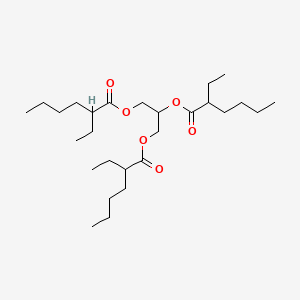

Trietilhexanoína es un éster triglicérido del ácido 2-etilhexanoico. Es un líquido incoloro y transparente que es soluble en muchos solventes orgánicos. Este compuesto es ampliamente utilizado en la industria de cosméticos y cuidado personal debido a sus propiedades emolientes únicas, que proporcionan una sensación ligera y no grasa en la piel .

Aplicaciones Científicas De Investigación

Trietilhexanoína tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como solvente y emoliente en diversas formulaciones.

Biología: Empleado en la preparación de nanopartículas a base de lípidos para la administración de fármacos.

Medicina: Investigado por su posible uso en formulaciones tópicas de medicamentos debido a sus excelentes propiedades de penetración en la piel.

Industria: Ampliamente utilizado en cosméticos, productos de cuidado personal y como solvente para filtros solares orgánicos

Mecanismo De Acción

Trietilhexanoína funciona principalmente como un emoliente y solvente. Su mecanismo de acción involucra la interacción de su columna vertebral de glicerina hidrofílica con el agua y sus cadenas de ácido 2-etilhexanoico lipofílicas con los aceites. Esta naturaleza anfipática le permite mejorar la capacidad de extensión y absorción de las formulaciones en la piel. Además, sus cadenas alquílicas ramificadas reducen la eficiencia de empaquetamiento de la molécula, lo que lleva a una menor viscosidad y una sensación no grasa .

Compuestos similares:

- Trilaurina

- Triarachidina

- Tribehenina

- Tricaprina

- Tricaprilina

- Trierucina

- Triheptanoína

- Triheptil undecanoína

- Triisononanoína

- Triisopalmitina

- Triisostearina

- Trilinoleína

- Trilinolenina

- Trimiristina

- Trioctanoína

- Trioleína

- Tripalmitina

- Tripalmitoleína

- Triricinoleína

- Tristearina

- Triundecanoína

Singularidad: this compound destaca por sus propiedades sensoriales únicas, que proporcionan una sensación ligera y no grasa en la piel. También es químicamente estable contra la oxidación y la hidrólisis, lo que la hace adecuada para diversas formulaciones. Su capacidad para mejorar la capacidad de extensión y absorción de los productos la convierte en una opción preferida en la industria de cosméticos y cuidado personal .

Análisis Bioquímico

Biochemical Properties

Triethylhexanoin plays a role in biochemical reactions primarily as an emollient and solvent. It interacts with various enzymes, proteins, and other biomolecules to enhance the spreadability and sensory properties of cosmetic formulations. Triethylhexanoin does not leave a sticky or greasy residue, making it suitable for products that require a light skin feel .

Cellular Effects

Triethylhexanoin affects various types of cells and cellular processes by improving the sensory properties of cosmetic products. It enhances cell function by providing a non-occlusive, light-spreading effect, which is beneficial for skin conditioning. Triethylhexanoin does not significantly impact cell signaling pathways, gene expression, or cellular metabolism .

Molecular Mechanism

The molecular mechanism of Triethylhexanoin involves its interaction with skin cells to provide a light, non-greasy feel. It acts as a solvent for organic sun filters, allowing high SPF formulations without compromising skin feel. Triethylhexanoin’s chemical stability against oxidation and hydrolysis makes it an ideal ingredient for various personal care products .

Temporal Effects in Laboratory Settings

In laboratory settings, Triethylhexanoin has shown stability over time, resisting extreme pH conditions and chemical degradation. Long-term effects on cellular function have not been extensively studied, but its stability suggests minimal adverse effects in in vitro or in vivo studies .

Metabolic Pathways

Triethylhexanoin is metabolized similarly to other triglycerides, being broken down into monoglycerides, free fatty acids, and glycerol. These metabolites are absorbed into the intestinal mucosa and further metabolized. Triethylhexanoin does not naturally occur in the human body and is only found in individuals exposed to it .

Transport and Distribution

Triethylhexanoin is transported and distributed within cells and tissues as a triglyceride ester. It interacts with transporters and binding proteins to facilitate its localization and accumulation in specific areas. Triethylhexanoin’s non-occlusive nature allows it to spread easily on the skin, enhancing its distribution in cosmetic formulations .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Trietilhexanoína se sintetiza mediante la esterificación de glicerina (propan-1,2,3-triol) con ácido 2-etilhexanoico. La reacción típicamente involucra un catalizador ácido para facilitar el proceso de esterificación. La reacción general se puede representar como:

C3H5(OH)3+3C8H17COOH→C27H50O6+3H2O

Métodos de producción industrial: En entornos industriales, la producción de triethylhexanoin involucra el mismo proceso de esterificación pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El proceso se lleva a cabo en reactores equipados con sistemas de control de temperatura y presión para mantener las condiciones de reacción deseadas.

Análisis De Reacciones Químicas

Tipos de reacciones: Trietilhexanoína principalmente se somete a reacciones de hidrólisis y oxidación.

Hidrólisis: En presencia de agua y un catalizador ácido o básico, la triethylhexanoin puede hidrolizarse a glicerina y ácido 2-etilhexanoico.

Oxidación: Bajo condiciones oxidativas, los enlaces éster en la triethylhexanoin se pueden descomponer, lo que lleva a la formación de varios productos de oxidación.

Reactivos y condiciones comunes:

Hidrólisis: Condiciones ácidas o básicas con agua.

Oxidación: Agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.

Principales productos formados:

Hidrólisis: Glicerina y ácido 2-etilhexanoico.

Oxidación: Varios productos de oxidación dependiendo de las condiciones y reactivos específicos utilizados.

Comparación Con Compuestos Similares

- Trilaurin

- Triarachidin

- Tribehenin

- Tricaprin

- Tricaprylin

- Trierucin

- Triheptanoin

- Triheptylundecanoin

- Triisononanoin

- Triisopalmitin

- Triisostearin

- Trilinolein

- Trilinolenin

- Trimyristin

- Trioctanoin

- Triolein

- Tripalmitin

- Tripalmitolein

- Triricinolein

- Tristearin

- Triundecanoin

Uniqueness: Triethylhexanoin stands out due to its unique sensory properties, providing a light, non-greasy feel on the skin. It is also chemically stable against oxidation and hydrolysis, making it suitable for various formulations. Its ability to enhance the spreadability and absorption of products makes it a preferred choice in the cosmetics and personal care industry .

Propiedades

IUPAC Name |

2,3-bis(2-ethylhexanoyloxy)propyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50O6/c1-7-13-16-21(10-4)25(28)31-19-24(33-27(30)23(12-6)18-15-9-3)20-32-26(29)22(11-5)17-14-8-2/h21-24H,7-20H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSZGZSCHSQXFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)OCC(COC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864043 | |

| Record name | 2-Ethylhexanoic acid triglyceride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7360-38-5 | |

| Record name | Glyceryl tri(2-ethylhexanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7360-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl tri(2-ethylhexanoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007360385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylhexanoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14102 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexanoic acid triglyceride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-triyl 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propane-1,2,3-triyl 2-ethylhexanoate (=Triethylhexanoin) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLHEXANOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K3W1BIU6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the molecular structure of Triethylhexanoin impact its suitability for specific formulations?

A2: Triethylhexanoin, being an ester, possesses inherent properties that influence its compatibility within formulations. For instance, in nano-emulsion preparation via the D-phase emulsification method, the presence of heteroatoms in Triethylhexanoin's structure contributes to a stronger affinity for glycerin. [] This characteristic can lead to the formation of nano-emulsions with larger particle sizes compared to those formulated with alkane oils. Understanding these structural influences is vital for researchers exploring its use in diverse applications, including drug delivery, cosmetics, and other areas.

Q2: Are there any reported industrial applications of Triethylhexanoin?

A3: Triethylhexanoin finds application in developing self-bacteriostatic general emulsion cutting fluids. [] Its incorporation, alongside other components like base oils, surfactants, and corrosion inhibitors, contributes to the fluid's desired properties. These fluids exhibit strong cooling characteristics, lubricity, and rust protection, making them suitable for industrial cutting processes. This particular application highlights the versatility of Triethylhexanoin beyond its potential use in drug delivery systems.

Q3: What research areas would benefit from further investigation into Triethylhexanoin?

A4: While the provided research sheds light on some applications of Triethylhexanoin, several areas warrant further investigation. A deeper understanding of its biocompatibility and biodegradability is crucial, especially given its potential use in systems interacting with biological systems. [] Exploring alternative compounds and comparing their performance, cost, and environmental impact could provide valuable insights for future research and development. [] Finally, establishing efficient recycling and waste management strategies for Triethylhexanoin is essential to ensure its sustainable use. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,3,5,6-tetrahydroxyhexan-2-yl]acetamide](/img/structure/B1197029.png)

![[6-[[2,2-dimethyl-4-(sulfomethyl)-1H-quinolin-6-yl]methyl]-2,2-dimethyl-1H-quinolin-4-yl]methanesulfonic acid](/img/structure/B1197036.png)